Reveromycin A

Description

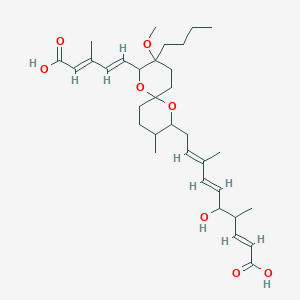

Reveromycin A is a polyketide-derived natural product isolated from Streptomyces reveromyceticus SN-592. It is characterized by a unique [6,6]-spiroacetal core and a succinoyl side chain, which are critical for its biological activity . This compound exhibits selective cytotoxicity against osteoclasts by disrupting calcium homeostasis and inhibiting isoleucyl-tRNA synthetase (IleRS), leading to apoptosis . Additionally, this compound shows antifungal properties against plant pathogens like Botrytis cinerea and Rhizopus oryzae .

Properties

IUPAC Name |

(2E,6E,8E)-10-[3-butyl-2-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-3-methoxy-9-methyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H50O8/c1-7-8-18-32(39-6)20-21-33(41-29(32)15-11-24(3)22-31(37)38)19-17-26(5)28(40-33)14-10-23(2)9-13-27(34)25(4)12-16-30(35)36/h9-13,15-16,22,25-29,34H,7-8,14,17-21H2,1-6H3,(H,35,36)(H,37,38)/b13-9+,15-11+,16-12+,23-10+,24-22+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLGCQPMVAUVQRL-HQIJHNLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1(CCC2(CCC(C(O2)CC=C(C)C=CC(C(C)C=CC(=O)O)O)C)OC1C=CC(=CC(=O)O)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1(CCC2(CCC(C(O2)C/C=C(\C)/C=C/C(C(C)/C=C/C(=O)O)O)C)OC1/C=C/C(=C/C(=O)O)/C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H50O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Reveromycin A involves multiple steps, including the formation of the spirocyclic system and the introduction of various functional groups. The synthetic route typically starts with the preparation of the core spirocyclic structure, followed by the sequential addition of the butyl, carboxy, methoxy, and hydroxy groups under controlled conditions. Common reagents used in these reactions include organometallic reagents, protecting groups, and catalysts to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and recycling of solvents and reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

1.1. Role of RevI P450

The enzyme RevI, a type of cytochrome P450, catalyzes hydroxylation at the C18 position . When RevI was expressed in Escherichia coli and purified, it efficiently introduced the C18 hydroxyl residue, converting reveromycin T (a succinate-lacking this compound derivative) to reveromycin T1 (C18 hydroxyreveromycin T) .

Crystallography revealed that RevI forms a relatively large substrate-binding pocket that accommodates a bent reveromycin T conformation. Two arginine residues interact with the two carboxyl groups of reveromycin T, and the hydroxylated C18 faces the heme group .

1.2. Spiroacetal Formation

The biosynthesis of spiroacetal involves two key enzymes: dihydroxy ketone synthase and spiroacetal synthase . These enzymes are crucial in forming the stereospecific structures responsible for this compound's pharmaceutical activities .

Antiosteoclastic Activity

This compound demonstrates potent and selective effects on osteoclasts without significant cytotoxicity to tumor cells . It induces apoptosis specifically in osteoclasts, inhibiting bone resorption in vitro and in vivo . The compound inhibits protein synthesis in osteoclasts by selectively blocking the enzymatic activity of isoleucyl-tRNA synthetase .

3.1. Mechanism of Action

The selectivity of this compound towards osteoclasts is attributed to the three carboxyl moieties in its structure, making it highly hydrophilic and thus less able to penetrate the cell membrane . Mature osteoclasts form an acidic microenvironment to resorb bone, which suppresses proton dissociation of this compound, increasing its cell permeability . In an acidic culture medium, this compound is incorporated and induces apoptosis in OC progenitors .

Antimetastatic Activity

This compound inhibits bone metastasis without killing tumor cells, presumably via its antiosteoclastic activity . In a bone metastasis model using human small-cell lung cancer cells, administration of this compound inhibited bone metastasis but not metastasis in other organs .

Antifungal Activity

Deletion of Yor1p causes hypersensitivity to this compound, oligomycin, as well as to various organic anions, and cells are also cadmium-sensitive . Yeast Saccharomyces cerevisiae cells lacking endogenous ABC pumps are hypersensitive to many antifungal drugs, thereby facilitating functional studies of ABC transporters from fungal pathogens such as Candida albicans and other Candida species .

Scientific Research Applications

Anticancer Properties

Reveromycin A exhibits significant anticancer effects, particularly against osteolytic bone metastasis. Studies indicate that Rev A induces apoptosis in osteoclasts, which are responsible for bone resorption, thereby inhibiting bone metastasis in various cancers.

Case Study: Osteolytic Bone Metastasis

- Objective : Assess the efficacy of Rev A in inhibiting osteolytic bone metastasis from small-cell lung cancer.

- Methodology : SBC-5 cells were injected into immunodeficient mice, followed by daily administration of Rev A.

- Results : Rev A significantly decreased the number of osteoclasts and increased apoptotic cells in bone lesions without affecting tumor cell proliferation. The study concluded that Rev A might serve as a novel therapeutic agent against osteolytic bone metastasis .

Osteoporosis Treatment

This compound has shown promise in treating osteoporosis by inhibiting bone loss associated with estrogen deficiency.

Case Study: Ovariectomized Mice

- Objective : Evaluate the effects of Rev A on bone loss in ovariectomized mice as a model for post-menopausal osteoporosis.

- Methodology : Mice were treated with Rev A immediately after ovariectomy or later during the study.

- Results : The administration of Rev A during the early phase post-surgery significantly inhibited bone mineral density (BMD) reduction compared to controls. Continuous administration was more effective than intermittent dosing, suggesting its potential for clinical application in osteoporosis management .

Anti-inflammatory Effects

Research has indicated that this compound can modulate inflammatory responses, particularly in joint diseases like rheumatoid arthritis.

Case Study: Synoviocyte Apoptosis

- Objective : Investigate the effects of Rev A on normal and diseased synoviocytes.

- Methodology : Normal synoviocytes were treated with Rev A under acidic conditions mimicking inflammation.

- Results : Rev A induced significant apoptosis in normal synoviocytes but not in fibroblast-like synoviocytes from rheumatoid arthritis patients, indicating a potential therapeutic window for targeting inflammation without affecting diseased cells .

Antifungal Activity

This compound has also been explored for its antifungal properties, displaying effectiveness against various fungal infections.

Research Insights

Mechanism of Action

The mechanism by which Reveromycin A exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other biomolecules, leading to modulation of biochemical pathways. The compound’s multiple functional groups and conjugated system suggest it could participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Comparative Data Table

Key Research Findings

Mechanistic Superiority: this compound’s dual action (IleRS inhibition and calcium disruption) provides unmatched selectivity for osteoclasts, making it a superior candidate for bone-related diseases compared to non-selective analogues like Bafilomycin A1 .

Structural-Activity Relationship: The succinoyl group in this compound is essential for IleRS binding and potency. Its removal (as in Reveromycin B) reduces activity by >100-fold .

Synthetic Flexibility: Alcohol-added fermentation enables scalable production of novel derivatives, though these compounds trade some specificity for synthetic accessibility .

Q & A

Q. What analytical methods are most reliable for structural elucidation of Reveromycin A?

this compound's structure is best characterized using Electrospray Ionization Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) . ESI-MS in positive/negative modes (mass range m/z 50–1200) identifies molecular ions, while ¹H/¹³C-NMR (400 MHz, methanol-d₄ solvent, TMS internal standard) resolves stereochemistry and functional groups. Cross-referencing with synthetic this compound standards (purity >98%) ensures accuracy .

Q. How can this compound content be quantified in microbial extracts?

A calibration curve using HPLC or UPLC is standard. Prepare synthetic this compound solutions (0.08–1.25 µg/mL), inject 1 µL, and measure peak areas. Validate with triplicate runs and compare against crude extracts (e.g., Streptomyces sp. 3–10). Ensure pH and solvent consistency to avoid retention time variability .

Q. What in vitro assays are used to assess this compound’s antifungal activity?

Use mycelial growth inhibition and spore germination assays on PDA agar. Adjust pH (4.5–7.0) to mimic physiological conditions. Test concentrations (0.3125–100 µg/mL) and calculate IC₅₀. Include controls with methanol solvent to rule out solvent effects .

Q. How is this compound biosynthesized in Streptomyces species?

The revI gene encodes Cytochrome P450revI, which hydroxylates Reveromycin T (a precursor) to form this compound. Mutant strains lacking revI accumulate Reveromycin T, enabling pathway analysis via LC-MS and NMR. Co-crystallization studies of P450revI with substrates reveal hydroxylation mechanisms .

Advanced Research Questions

Q. How can contradictions in this compound’s biological activity data be resolved?

Discrepancies (e.g., variable IC₅₀ across studies) often stem from differences in:

Q. What experimental designs optimize in vivo studies of this compound’s anti-osteoporotic effects?

Use OPG-KO murine models to simulate osteoporosis. Administer this compound intraperitoneally (dosage: 1–5 mg/kg/day) for 8 weeks. Quantify alveolar bone loss via micro-CT and validate with histopathology (e.g., TRAP staining for osteoclasts). Normalize data to sham-operated controls .

Q. How can Reveromycin T’s enhanced anticancer activity inform structural optimization?

Reveromycin T (a this compound precursor) shows stronger isoleucyl-tRNA synthetase inhibition and apoptosis induction. Compare its activity against this compound in in vitro cancer models (e.g., HeLa or MCF-7 cells). Use molecular docking to identify critical functional groups (e.g., cysteine modifications) for rational drug design .

Q. What strategies validate this compound’s mechanism of action in genetic studies?

- CRISPR-Cas9 knockouts : Target revI in Streptomyces to disrupt biosynthesis.

- RNA-seq : Profile transcriptional changes in osteoclasts treated with this compound to identify downstream targets (e.g., NF-κB pathways).

- Isothermal titration calorimetry (ITC) : Measure binding affinity between this compound and its molecular targets .

Methodological Best Practices

- Reproducibility : Document instrument parameters (e.g., NMR shimming, HPLC gradients) in supplementary materials .

- Data presentation : Use tables for IC₅₀ values (mean ± SD, n ≥3) and figures for structural models or metabolic pathways .

- Ethical reporting : Avoid p-value misuse; emphasize effect sizes and clinical relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.